molecular formula C18H18ClN3O5S B3000053 5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2034498-08-1

5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

カタログ番号: B3000053
CAS番号: 2034498-08-1
分子量: 423.87
InChIキー: OPJHRQAMZNUYAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzoxazolone core linked to a sulfonyl-piperidine moiety substituted with a 3-chloropyridinyloxy group. Its molecular formula is C₁₉H₁₈ClN₃O₅S, with a molecular weight of 435.89 g/mol.

特性

IUPAC Name

5-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5S/c1-21-15-9-13(4-5-17(15)27-18(21)23)28(24,25)22-8-2-3-12(11-22)26-16-6-7-20-10-14(16)19/h4-7,9-10,12H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJHRQAMZNUYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic compound with potential therapeutic applications. Its molecular formula is C18H18ClN3O5SC_{18}H_{18}ClN_{3}O_{5}S and it has a molecular weight of 423.87 g/mol. This compound has garnered attention in pharmacological research due to its biological activity, particularly in cancer treatment and other therapeutic areas.

Chemical Structure

The chemical structure of the compound can be represented as follows:

5 3 3 chloropyridin 4 yl oxy piperidin 1 yl sulfonyl 3 methylbenzo d oxazol 2 3H one\text{5 3 3 chloropyridin 4 yl oxy piperidin 1 yl sulfonyl 3 methylbenzo d oxazol 2 3H one}

Anticancer Properties

Recent studies have investigated the anticancer potential of related compounds featuring similar structural motifs. For instance, derivatives of 5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol have shown promising results against various cancer cell lines, including MCF7 (human breast cancer) cells. These derivatives exhibited significant cytotoxicity with IC50 values as low as 3.3 mM, indicating strong potential for further development in cancer therapies .

The proposed mechanism for the anticancer activity includes the induction of apoptosis through cell cycle arrest at the EGFR phase, which is critical in halting cancer progression. The presence of sulfonyl and chloropyridine groups in the structure enhances its interaction with target proteins involved in cell proliferation and apoptosis pathways.

Case Studies

  • In Vitro Studies : In vitro assays have indicated that compounds with similar structures can significantly inhibit tumor cell growth. The use of MTT assays has been standard for assessing cytotoxicity in these studies.
  • In Silico Modeling : Computational studies, including molecular docking and dynamics simulations, have suggested that 5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one could effectively bind to targets involved in oncogenic signaling pathways .

Data Table: Summary of Biological Activities

Activity Compound IC50 (mM) Cell Line
Anticancer5-((2-chloropyridin-4-yl)oxy)-3-phenyl-pyrazol3.3MCF7 (Breast Cancer)
Apoptosis InductionRelated pyrazole derivatives-Various
Molecular InteractionIn silico modeling results--

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Comparisons
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzoxazolone Sulfonyl-piperidine, 3-chloropyridinyloxy 435.89 High electronegativity; potential for dual-binding interactions
5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one Benzoxazolone Sulfonyl-piperidine, pyrimidinyloxy 445.91 Pyrimidine substituent may enhance solubility; reduced Cl-based lipophilicity
6-((4-Chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one (3ab) Benzoxazolone Chlorophenyl-phenylmethyl 342.81 Bulky hydrophobic group; high synthetic yield (98%) but limited polarity
5-(2-Chlorophenyl)-3-(3-piperidin-4-yloxyphenyl)-1,3-oxazolidin-2-one Oxazolidinone Chlorophenyl, piperidinyloxyphenyl 372.85 Oxazolidinone core offers metabolic stability; Cl-substituent aids target binding
I8: Quinolinium derivative Quinolinium Fluorostyryl, thiazole ~500 (estimated) Cationic structure; fluorostyryl enhances membrane permeability

Pharmacological and Physicochemical Properties

  • Target Compound vs. Pyrimidinyloxy Analog : The pyrimidinyloxy analog (MW 445.91) lacks the chlorine atom, reducing its lipophilicity (clogP ~1.8 vs. ~2.5 for the target). This may decrease blood-brain barrier penetration but improve aqueous solubility .
  • Target Compound vs. 3ab : The bulky substituent in 3ab increases hydrophobicity (clogP ~4.2), favoring lipid-rich environments but limiting solubility. The target compound’s sulfonyl group improves polarity, enhancing compatibility with enzymatic active sites .
  • Target Compound vs. However, the target compound’s benzoxazolone-sulfonyl combination may offer broader binding versatility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。